3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. TAK-659 has been found to be a potent inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which is involved in the development and progression of certain types of cancer and autoimmune diseases.
Mechanism of Action
The mechanism of action of TAK-659 involves the inhibition of the BTK enzyme, which is involved in the signaling pathways that regulate cell growth, differentiation, and survival. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the development and function of B cells. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the suppression of B cell activity and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B cell activity, and the inhibition of cancer cell growth. In preclinical studies, TAK-659 has been found to be effective in suppressing the growth of cancer cells in vitro and in vivo, and in reducing the activity of B cells in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TAK-659 in scientific research is its potent inhibition of BTK, which makes it a valuable tool for studying the role of BTK in cell signaling pathways. TAK-659 has also been shown to have good selectivity for BTK, with minimal off-target effects. However, one limitation of using TAK-659 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for the research on TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these indications. Another direction is the further exploration of the role of BTK in cell signaling pathways, and the potential use of BTK inhibitors like TAK-659 in the treatment of other diseases, such as inflammatory disorders and viral infections.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of the key intermediate, 1-cyanocyclobutane-1-carboxylic acid, which is then converted into the final product through a series of chemical reactions. The overall yield of the synthesis is around 10%, and the purity of the final product is typically greater than 95%.
Scientific Research Applications
TAK-659 has been studied extensively for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, TAK-659 has been shown to be a potent inhibitor of BTK, which is a key enzyme involved in the development and progression of certain types of cancer, such as lymphoma and leukemia. TAK-659 has also been found to be effective in suppressing the activity of B cells, which play a role in the development of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(13(8-15)5-2-6-13)12(18)9-3-4-11(17)10(14)7-9/h3-4,7,17H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMVHLSRAFOWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)O)Cl)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.